molecular formula C6H8ClNO2 B1338897 3-Aminobenzene-1,2-diol hydrochloride CAS No. 51220-97-4

3-Aminobenzene-1,2-diol hydrochloride

Cat. No. B1338897
CAS RN: 51220-97-4
M. Wt: 161.58 g/mol
InChI Key: QCWCRPNKAZULNF-UHFFFAOYSA-N
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Description

3-Aminobenzene-1,2-diol hydrochloride, also known by its CAS number 51220-97-4, is a chemical compound with the molecular formula C6H8ClNO2 . It has a molecular weight of 161.586 Da . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 3-Aminobenzene-1,2-diol hydrochloride consists of a benzene ring with two hydroxyl groups (-OH) and one amino group (-NH2) attached . The InChI code for this compound is 1S/C6H7NO2.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3,8-9H,7H2;1H .


Physical And Chemical Properties Analysis

3-Aminobenzene-1,2-diol hydrochloride is a solid substance . It has a molecular weight of 161.586 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Corrosion Inhibition

Research by Verma, Quraishi, and Singh (2015) in the "Journal of The Taiwan Institute of Chemical Engineers" explores derivatives of 2-aminobenzene-1,3-dicarbonitriles, closely related to 3-aminobenzene-1,2-diol hydrochloride, as corrosion inhibitors for mild steel in acidic environments. They found that these compounds exhibit high inhibition efficiency and adhere to the steel surface, forming a protective layer (Verma, Quraishi, & Singh, 2015).

Biodegradation of Pollutants

Ferraroni et al. (2005) in the "Journal of Biological Chemistry" discuss the role of Hydroxyquinol 1,2-dioxygenase, an enzyme that catalyzes the ring cleavage of hydroxyquinol, a compound structurally similar to 3-aminobenzene-1,2-diol. This process is crucial in the degradation of various polychloro- and nitroaromatic pollutants, highlighting the potential environmental applications of related compounds (Ferraroni et al., 2005).

Synthesis of Heterocyclic Compounds

Mohsein, Majeed, and Al-Ameerhelal (2019) in the "Research Journal of Pharmacy and Technology" discuss the synthesis of 3-hydroxy-4-aminobenzene sulfonamide derivatives, structurally similar to 3-aminobenzene-1,2-diol hydrochloride. These compounds are used as starting materials in the creation of new heterocyclic compounds, indicating their importance in pharmaceutical and chemical synthesis (Mohsein, Majeed, & Al-Ameerhelal, 2019).

Development of Electrochemical Biosensors

Carelli, Chiarotto, Curulli, and Palleschi (1996) in "Electrochimica Acta" explore the electropolymerization of hydroxybenzene and aminobenzene isomers, similar to 3-aminobenzene-1,2-diol hydrochloride, on platinum electrodes. This research is significant for the development of interference-free electrochemical biosensors, which have broad applications in biochemical and medical diagnostics (Carelli, Chiarotto, Curulli, & Palleschi, 1996).

Safety And Hazards

The safety information for 3-Aminobenzene-1,2-diol hydrochloride indicates that it is potentially hazardous. It has been assigned the GHS07 pictogram, and the associated hazard statements are H302, H315, H319, H332, and H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin and eye irritation, and may be harmful if inhaled .

properties

IUPAC Name

3-aminobenzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3,8-9H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWCRPNKAZULNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50536142
Record name 3-Aminobenzene-1,2-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminobenzene-1,2-diol hydrochloride

CAS RN

51220-97-4
Record name 3-Aminobenzene-1,2-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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